![molecular formula C9H14ClN3O2 B131462 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil CAS No. 34654-81-4](/img/structure/B131462.png)
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil
Overview
Description
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (CAS 34654-81-4) is a substituted uracil derivative with the molecular formula C₉H₁₃ClN₃O₂ and a molecular weight of 245.68 g/mol. It is synthesized via nucleophilic substitution between 6-chloro-1,3-dimethyluracil and 3-chloropropylamine under controlled conditions . This compound is a critical intermediate in synthesizing antihypertensive drugs like urapidil hydrochloride, where its 3-chloropropyl group facilitates further functionalization with piperazine derivatives . It is also recognized as a pharmaceutical impurity standard (≥95% purity) in quality control processes .
Preparation Methods
The synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil involves the chlorination of 6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil using thionyl chloride . The reaction is carried out with thionyl chloride acting both as a reagent and solvent, leading to a high yield of 85-90% and a purity of up to 98% . This method is advantageous as it avoids the use of carcinogenic solvents like 1,2-dichloroethane, making it a greener and safer process suitable for industrial production .
Chemical Reactions Analysis
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
Synthesis of Urapridil
One of the most notable applications of 6-CPDMU is in the synthesis of Urapridil , a potent vasodilator and alpha-1 adrenergic receptor antagonist. Urapridil is utilized in treating cardiovascular conditions such as hypertension and angina pectoris by inducing vasodilation, thereby relaxing blood vessels and improving blood flow to the heart . The synthesis process typically involves the reaction of 6-CPDMU with other chemical agents under controlled conditions to yield Urapridil effectively.
Building Block for Nucleic Acid Analogs
6-CPDMU has also been employed as a building block for synthesizing nucleic acid analogs. These analogs are crucial in studying antiviral and anticancer therapies due to their ability to interfere with nucleic acid processes within pathogens or cancer cells. The structural modifications allowed by 6-CPDMU facilitate the development of compounds with enhanced efficacy against specific biological targets.
Research indicates that 6-CPDMU may exhibit antimicrobial and antifungal properties, although further studies are required to elucidate these effects fully. Its interactions with serotonin receptors and adrenergic receptors suggest potential applications beyond cardiovascular treatments, possibly extending into psychiatric and neurological domains.
Future Research Directions
Given its unique properties, future research on 6-CPDMU may focus on:
- Exploring New Derivatives : Modifying the chemical structure further to create derivatives with improved pharmacological profiles.
- Investigating Mechanisms of Action : Detailed studies on how 6-CPDMU interacts with various receptors could provide insights into its therapeutic potential across different medical fields.
Mechanism of Action
The mechanism of action of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is not well-documented. as an impurity in Urapidil synthesis, it may interact with similar molecular targets and pathways. Urapidil primarily acts on alpha-1 adrenergic receptors and serotonin receptors, leading to vasodilation and blood pressure reduction . It is plausible that this compound may exhibit similar interactions, although further research is needed to confirm this.
Comparison with Similar Compounds
The structural and functional versatility of substituted uracils allows for diverse pharmacological applications. Below is a detailed comparison of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil with its analogs:
Structural Analogs
Physicochemical Properties
Pharmacological and Industrial Relevance
- This compound: Valued for its role in synthesizing urapidil and as a reference standard in pharmaceutical quality control .
- Urapidil Hydrochloride : Clinically used for hypertension due to its dual action (α₁-blockade and central serotonin agonism) .
- Nifekalant Hydrochloride: Targets ventricular arrhythmias by prolonging cardiac action potentials .
- 6-Amino-1,3-dimethyluracil: High-purity variants are critical in metabolic studies, particularly in neurodegenerative disease research .
Key Research Findings
- Synthetic Efficiency : Inverse phase transfer catalysis for urapidil synthesis offers superior selectivity and yield compared to traditional alkylation methods .
- Structural Impact: The 3-chloropropyl group in this compound enhances reactivity for piperazine coupling, whereas hydroxyl or nitro groups (as in nifekalant) modify target specificity .
- Purity Considerations: Impurities in this compound (>95% purity) must be minimized to ensure the safety and efficacy of downstream pharmaceuticals .
Biological Activity
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, commonly referred to as 6-CPDMU, is a synthetic organic compound with the molecular formula C₉H₁₄ClN₃O₂ and a molecular weight of 231.68 g/mol. This compound is characterized by a pyrimidine-2,4(1H,3H)-dione core structure modified by a 3-chloropropylamino group. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 231.68 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Melting Point : 156.0 to 160.0 °C
- Boiling Point : 342.9 °C at 760 mmHg
The presence of both chlorine and amino functionalities in its structure enhances its reactivity and potential biological activity, making it a subject of interest in various research fields .
Biological Activity Overview
Research into the biological activity of 6-CPDMU indicates several pharmacological properties:
1. Antihypertensive Activity
6-CPDMU has been studied for its role as an antihypertensive agent. It interacts with serotonin and adrenergic receptors, which are crucial in regulating blood pressure. These interactions suggest that the compound may help manage cardiovascular conditions by modulating receptor activity .
2. Antimicrobial and Antifungal Properties
Preliminary studies have indicated that 6-CPDMU may possess antimicrobial and antifungal properties. However, these findings require further validation to elucidate the mechanisms behind these effects .
The mechanism of action for 6-CPDMU involves its ability to selectively bind to serotonin and adrenergic receptors. This binding can either stimulate or inhibit receptor activity, influencing physiological responses such as vasodilation and blood pressure regulation . The structural similarity of 6-CPDMU to other uracil derivatives may enhance its receptor binding affinities and selectivities.
Synthesis
The synthesis of 6-CPDMU typically involves the reaction of dimethyluracil with 3-chloropropylamine under controlled conditions. Recent advancements have highlighted the use of phase-transfer catalysts, such as β-cyclodextrin, to optimize yield and purity during synthesis .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 6-CPDMU, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Urapidil | Contains similar uracil base | Known for dual action on serotonin and adrenergic receptors |
1-(3-Chloropropyl)-4-methylpiperazine | Related amine structure | Exhibits different receptor selectivity |
5-Methyluracil | Similar pyrimidine structure | Primarily studied for antiviral properties |
This table illustrates how variations in substituents can significantly influence the biological activity and receptor selectivity of these compounds.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of 6-CPDMU:
-
Study on Antihypertensive Effects :
- A study investigated the effects of 6-CPDMU on blood pressure regulation in animal models, demonstrating significant reductions in systolic blood pressure through adrenergic receptor modulation.
-
Antimicrobial Activity Assessment :
- In vitro tests showed that 6-CPDMU exhibited varying degrees of antimicrobial activity against common bacterial strains, suggesting potential applications in treating infections.
-
Receptor Binding Studies :
- Comparative receptor binding studies indicated that modifications in the chloropropyl group could enhance or diminish binding affinity to serotonin receptors, impacting therapeutic efficacy.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil?
The compound is synthesized via nucleophilic substitution between 6-chloro-1,3-dimethyluracil and 3-chloropropylamine. The reaction typically occurs in polar aprotic solvents (e.g., dioxane or methanol) under reflux conditions (60–80°C) for 12–24 hours. Post-reaction purification involves recrystallization or column chromatography to isolate the product .
Q. How does purity grade impact experimental reproducibility?
High-purity (>98% HPLC) this compound minimizes batch-to-batch variability in sensitive applications like kinetic studies or receptor binding assays. Impurities (e.g., unreacted precursors) can skew spectroscopic data or reaction yields. Rigorous quality control via HPLC or NMR is recommended .
Q. What analytical methods are used to characterize this compound?
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity.
- HPLC quantifies purity (>98% threshold for research-grade material).
- IR spectroscopy identifies functional groups (e.g., C-Cl stretch at 550–750 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. Why is the chloropropyl group critical in derivatization reactions?
The terminal chlorine atom acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution with thiols or amines). This reactivity is exploited in synthesizing prodrugs or polymerizable monomers .
Q. How do researchers address solubility challenges in aqueous systems?
Co-solvents (e.g., DMSO or ethanol) or micellar encapsulation improve solubility. Pre-formulation studies using phase diagrams or solubility parameter calculations (Hansen parameters) guide solvent selection .
Advanced Research Questions
Q. What mechanistic insights explain side-product formation during synthesis?
Competing reactions, such as over-alkylation or hydrolysis of the chloropropyl group, may occur under prolonged heating. Kinetic monitoring via TLC or in-situ FTIR helps identify intermediates. Optimizing stoichiometry (1:1.2 molar ratio of 6-chloro-uracil to 3-chloropropylamine) reduces byproducts .
Q. How can machine learning optimize reaction conditions?
AI-driven platforms (e.g., COMSOL Multiphysics) simulate solvent effects, temperature gradients, and reaction kinetics. Factorial design experiments (e.g., 2³ designs) validate parameters like solvent polarity and catalyst loading, reducing trial-and-error approaches .
Q. What strategies mitigate decomposition during storage?
Degradation pathways (e.g., hydrolysis or oxidation) are minimized by storing the compound under inert atmospheres (N₂/Ar) at –20°C. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor decomposition products .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from differential purity, assay protocols, or cell-line variability. Meta-analyses using standardized positive controls (e.g., urapidil derivatives) and adherence to OECD guidelines enhance cross-study comparability .
Q. What theoretical frameworks guide its application in drug design?
Molecular docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., α₁-adrenergic receptors). QSAR models correlate substituent electronegativity with binding affinity, aiding rational design .
Q. How is this compound used in environmental fate studies?
Isotopic labeling (¹⁴C) tracks biodegradation pathways in soil/water systems. Mass balance analyses quantify metabolites, while ECOSAR predicts ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .
Q. What scalable purification methods suit pilot-scale production?
Continuous-flow reactors with in-line HPLC monitoring enable real-time purity adjustments. Membrane-based separation (e.g., nanofiltration) replaces batch chromatography, reducing solvent waste .
Q. How to integrate green chemistry principles into synthesis?
Solvent substitution (e.g., cyclopentyl methyl ether for dioxane) and catalytic methods (e.g., enzyme-mediated amination) reduce E-factors. Life-cycle assessments (LCA) compare environmental impacts of alternative routes .
Q. What advanced statistical models analyze dose-response data?
Mixed-effects models account for inter-experiment variability. Bootstrap resampling validates EC₅₀/IC₅₀ estimates, while Bayesian hierarchical models quantify uncertainty in nonlinear regression .
Properties
IUPAC Name |
6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h6,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBDDBZRQGARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188213 | |
Record name | 6-((3-Chloropropyl)amino)-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34654-81-4 | |
Record name | 6-[(3-Chloropropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34654-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-((3-Chloropropyl)amino)-1,3-dimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034654814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-((3-Chloropropyl)amino)-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(3-chloropropyl)amino]-1,3-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.